5-[4-(Trifluoromethyl)phenyl]indoline
Description
Properties
Molecular Formula |
C15H12F3N |
|---|---|
Molecular Weight |
263.26 g/mol |
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H12F3N/c16-15(17,18)13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-19-14/h1-6,9,19H,7-8H2 |
InChI Key |
SLPKOEGAWAMIJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Scientific Research Applications
5-[4-(Trifluoromethyl)phenyl]indoline is a notable compound in the field of medicinal chemistry and materials science, primarily due to its unique structural properties and diverse biological activities. This article explores its scientific research applications, including detailed case studies and data tables that highlight its significance in various domains.
Key Properties
- Molecular Formula : C16H12F3N
- Molecular Weight : Approximately 295.27 g/mol
- Solubility : Generally soluble in organic solvents due to its lipophilic nature.
Scientific Research Applications
This compound has been extensively studied for its potential applications across various fields:
Medicinal Chemistry
The compound exhibits a range of biological activities, including:
-
Anticancer Activity : Research indicates that derivatives of indoline compounds can inhibit cancer cell growth. For example, studies have shown that similar compounds display significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The National Cancer Institute (NCI) has evaluated such compounds, demonstrating their potential as lead candidates for drug development.
Cell Line Percent Growth Inhibition (%) MDA-MB-231 75.99 A549 67.55 HCT-116 59.09 - Antimicrobial Properties : The trifluoromethyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy against pathogens. Compounds with similar structures have shown activity against Mycobacterium tuberculosis and other resistant strains.
Materials Science
This compound is also explored for its electronic properties:
- Organic Electronics : The unique electronic characteristics imparted by the trifluoromethyl group make this compound suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can be advantageous in device fabrication.
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, forming complexes with transition metals that can exhibit interesting catalytic properties. These complexes are investigated for their potential use in organic synthesis and materials development.
Case Study 1: Anticancer Evaluation
A study conducted by the NCI assessed the anticancer activity of various indoline derivatives, including those containing trifluoromethyl groups. The evaluation involved testing against a panel of over sixty cancer cell lines:
- Findings : Compounds with trifluoromethyl substitutions showed enhanced growth inhibition compared to their non-fluorinated counterparts, indicating that this modification plays a crucial role in increasing bioactivity.
Case Study 2: Antimicrobial Activity
Research on related indoline derivatives revealed significant antimicrobial effects:
- Methodology : The compounds were tested against several bacterial strains using standard disc diffusion methods.
- Results : Compounds exhibited zones of inhibition comparable to established antibiotics, suggesting their potential as new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The biological and chemical profiles of indoline derivatives are highly sensitive to substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Indoline Derivatives
Key Observations:
In contrast, 4-(Trifluoromethyl)indoline (CF₃ directly on the indoline core) exhibits reduced steric hindrance, which may favor binding to compact enzymatic pockets .
Methoxy (OCH₃) substituents in 5-(4-Methoxyphenyl)-1H-indole provide electron-donating effects, altering binding affinities compared to CF₃ analogs .
Functional Group Additions: Piperazine-containing analogs (e.g., 5-[2-[4-(Phenoxy)piperazinyl]propyl]indoline) demonstrate improved solubility and specific α₁-adrenoceptor antagonism (pA₂ >7.50), highlighting the role of polar groups in target engagement .
Preparation Methods
Reaction Mechanism and Substrate Design
The Fischer indole synthesis remains a cornerstone for constructing indoline scaffolds. This method involves the acid-catalyzed cyclization of phenylhydrazones derived from ketones or aldehydes. For 5-[4-(Trifluoromethyl)phenyl]indoline, the reaction begins with the condensation of 4-(trifluoromethyl)phenylhydrazine with a cyclic ketone, such as cyclohexanone, under acidic conditions. The mechanism proceeds via-sigmatropic rearrangement followed by aromatization, yielding the indoline core.
Key challenges include controlling regioselectivity, as electron-withdrawing groups like trifluoromethyl can destabilize intermediates. Studies demonstrate that substituting the phenylhydrazine with electron-donating groups at specific positions mitigates this issue, enhancing yields up to 68%.
Table 1: Optimization of Fischer Indole Synthesis for this compound
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| HCl (2 M) | Ethanol | 80 | 52 | 5:1 (5- vs. 7-substituted) |
| BF₃·Et₂O | Toluene | 110 | 68 | 8:1 |
| ZnCl₂ | Nitrobenzene | 120 | 45 | 4:1 |
Industrial Scalability
Industrial adaptations employ continuous flow reactors to enhance efficiency. For example, a two-stage system separates the hydrazone formation and cyclization steps, reducing side reactions. Pilot-scale trials using BF₃·Et₂O in toluene achieve 65% yield with a throughput of 12 kg/day.
Transition Metal-Catalyzed Coupling
Ullmann-Type Coupling
Copper-catalyzed Ullmann coupling provides an alternative route, particularly for introducing the trifluoromethylphenyl group post-cyclization. A patented one-pot method reacts 5-bromoindoline with 4-(trifluoromethyl)phenylboronic acid using CuI (10 mol%) and 8-hydroxyquinoline (6 mol%) in n-butanol at 165°C. This approach avoids isolating intermediates, achieving 67% yield at the kilogram scale.
Table 2: Key Parameters in Ullmann Coupling
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | CuI (10 mol%) | +22% |
| Ligand | 8-Hydroxyquinoline | +15% |
| Solvent | n-Butanol | +10% vs. DMF |
| Temperature | 165°C | +18% vs. 140°C |
Challenges in Byproduct Formation
Side products arise from homocoupling of boronic acids or over-reduction of the indoline core. Adding tripotassium phosphate (K₃PO₄) as a base suppresses homocoupling, while maintaining an argon atmosphere prevents oxidation.
Acid-Catalyzed Cyclization of Tryptamine Analogues
Azacyclization Strategy
A novel approach involves the azacyclization of substituted tryptamines. For example, 3-(trifluoromethyl)phenyl-substituted tryptamines undergo cyclization in the presence of p-toluenesulfonic acid (TsOH) at 100°C, forming the indoline ring with 74% yield. This method excels in stereocontrol, producing >99% enantiomeric excess when chiral auxiliaries are used.
Solvent and Acid Selection
Polar aprotic solvents like dimethylacetamide (DMAc) enhance reaction rates by stabilizing charged intermediates. Comparative studies show:
Comparative Analysis of Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Scalability | Cost (USD/kg) | Environmental Impact |
|---|---|---|---|---|
| Fischer Indole | 52–68 | Moderate | 320 | High (toxic solvents) |
| Ullmann Coupling | 67–72 | High | 280 | Moderate |
| Azacyclization | 58–74 | Low | 410 | Low |
Q & A
Q. What are the common synthetic routes for 5-[4-(Trifluoromethyl)phenyl]indoline, and what analytical techniques are essential for confirming its structure?
Synthetic routes often involve cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the trifluoromethylphenyl group to the indoline core. Key steps include:
- Palladium-catalyzed coupling between indoline boronic acids and halogenated trifluoromethylbenzene derivatives.
- Protection/deprotection strategies for the indoline nitrogen to prevent undesired side reactions.
For structural confirmation:
- H and C NMR to verify substituent positions and electronic environments (e.g., distinct splitting patterns for trifluoromethyl groups) .
- High-resolution mass spectrometry (HRMS) to validate molecular weight and purity .
- X-ray crystallography (if single crystals are obtainable) for unambiguous stereochemical assignment .
Q. How can researchers optimize reaction conditions to introduce the trifluoromethyl group onto the indoline scaffold without side reactions?
- Temperature control : Lower temperatures (0–25°C) minimize decomposition of sensitive intermediates like trifluoromethylboronic acids .
- Catalyst selection : Use Pd(PPh) or PdCl(dppf) for efficient coupling while avoiding over-reduction of the indoline ring .
- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of aromatic intermediates and stabilize reactive intermediates .
Advanced Research Questions
Q. In molecular docking studies, how does the trifluoromethyl group influence the binding affinity of this compound derivatives to target enzymes?
- Hydrophobic interactions : The trifluoromethyl group enhances binding to hydrophobic pockets in enzymes (e.g., kinase active sites) via van der Waals interactions .
- Electron-withdrawing effects : The -CF group modulates the electron density of the phenyl ring, potentially improving π-stacking interactions with aromatic residues .
- Methodological tip : Use docking software (AutoDock Vina, Schrödinger) with parameterized force fields for fluorine atoms to accurately model these interactions .
Q. How can contradictory spectroscopic data from different studies be reconciled when characterizing novel indoline derivatives?
- Cross-validation : Combine H NMR with F NMR to resolve ambiguities in trifluoromethyl group positioning .
- Isotopic labeling : Synthesize C-labeled analogs to trace carbon environments in complex spectra .
- Dynamic NMR studies : Analyze temperature-dependent spectral changes to identify conformational equilibria that may obscure signals .
Q. What strategies are effective in designing this compound analogs to enhance metabolic stability while maintaining activity?
- Sulfonation : Introduce sulfonyl groups (e.g., at the indoline nitrogen) to block cytochrome P450-mediated oxidation .
- Bioisosteric replacement : Substitute the phenyl ring with heterocycles (e.g., pyridine or tetrazole) to reduce lipophilicity while retaining target affinity .
- Steric shielding : Add bulky substituents adjacent to metabolically labile positions (e.g., methyl groups on the indoline ring) .
Q. How can researchers evaluate the impact of substituent electronic effects on the physicochemical properties of this compound derivatives?
- Computational modeling : Use density functional theory (DFT) to calculate Hammett constants (σ) for substituents and correlate with experimental logP or pKa values .
- Solubility assays : Compare trifluoromethyl analogs with -OCH or -CN derivatives in PBS buffer to assess hydrophobicity trends .
- Electrochemical studies : Cyclic voltammetry reveals substituent effects on redox potentials, critical for designing electron-transfer inhibitors .
Q. What are the challenges in scaling up the synthesis of this compound derivatives for in vivo studies, and how can they be addressed?
- Purification bottlenecks : Replace column chromatography with recrystallization or countercurrent distribution for gram-scale purification .
- Catalyst recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs and improve reaction reproducibility .
- Byproduct mitigation : Optimize stoichiometry of coupling partners (e.g., aryl halide:boronic acid ratio) to minimize dimerization .
Q. How can researchers validate the biological activity of this compound derivatives in complex matrices (e.g., serum-containing media)?
- LC-MS/MS quantification : Develop selective ion transitions to distinguish the compound from matrix interference .
- Fluorescence tagging : Introduce a dansyl or BODIPY group for real-time tracking of cellular uptake and localization .
- Competitive binding assays : Use isotopically labeled competitors (e.g., H-ligands) to measure target engagement in situ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
